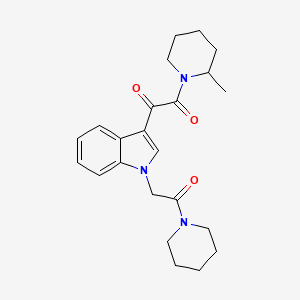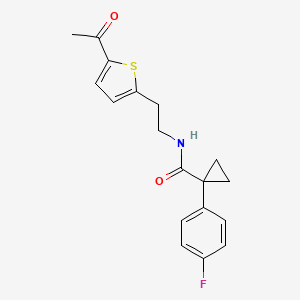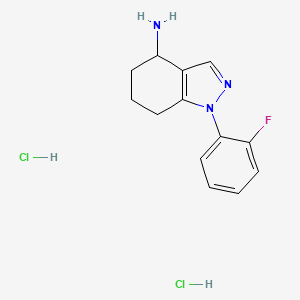
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and an ester functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with methyl acrylate in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the reactants being stirred at room temperature for several hours. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidinone ring to a pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrrolidinone derivatives .
Scientific Research Applications
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-(2-oxopyrrolidin-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-oxo-3-(pyridin-4-yl)propanoate: This compound has a pyridine ring instead of a pyrrolidinone ring, leading to different chemical and biological properties.
Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate: The ethyl ester analog has similar reactivity but different physical properties due to the longer alkyl chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other related compounds.
Properties
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)4-6-9-5-2-3-7(9)10/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKRBGDNUHEAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)
![6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)


![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)
![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)
![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)
